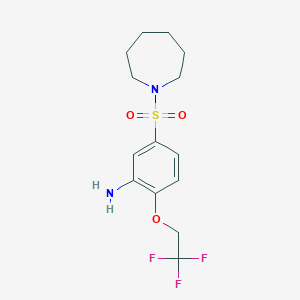

5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline

Description

Nuclear Magnetic Resonance (NMR)

1H NMR Predictions (CDCl₃, 700 MHz) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ | 4.5–5.5 | Broad singlet | 2H |

| Ar-H (para to NH₂) | 6.8–7.2 | Doublet | 1H |

| Ar-H (meta to SO₂) | 7.4–7.6 | Triplet | 2H |

| O-CF₃ | 4.2–4.5 | Quartet | 2H (CH₂) |

| Azepane CH₂ | 1.5–2.5 | Multiplet | 10H |

13C NMR Key Peaks :

Infrared (IR) Spectroscopy

Critical Absorption Bands :

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O (asymmetric) | 1350–1450 | Strong |

| S=O (symmetric) | 1150–1200 | Medium |

| C-F (CF₃) | 1100–1300 | Very Strong |

| N-H (NH₂) | 3300–3500 | Broad |

Notable Features :

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions :

| Wavelength (λ, nm) | Absorption Type | Molar Extinction Coefficient (ε) |

|---|---|---|

| 250–260 | π→π* (Aromatic ring) | ~10,000 M⁻¹cm⁻¹ |

| 280–300 | n→π* (S=O) | ~5,000 M⁻¹cm⁻¹ |

Impact of Substituents :

- Trifluoroethoxy Group : Reduces λₘₐₓ due to electron-withdrawing effects.

- Sulfonyl Group : Enhances absorbance in the 250–260 nm range .

Mass Spectrometric Fragmentation Patterns and Molecular Weight Verification

Key Ionization Techniques :

- Electrospray Ionization (ESI) : Generates [M+H]⁺ at m/z 352.08.

- Chemical Ionization (CI) : Produces [M]·⁺ at m/z 351.08.

Fragmentation Pathways :

| Fragment | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 352.08 | Intact molecular ion |

| [M+H-SO₂]⁺ | 288.08 | Loss of SO₂ (64 amu) → Azepane-aniline core |

| [M+H-CF₃]⁺ | 283.08 | Loss of CF₃ (69 amu) → Trifluoroethoxy cleavage |

| [Azepane]⁺ | 99.12 | Fragmentation of sulfonyl-azepane bond |

Isotopic Pattern :

- Molecular Ion : Triplet at m/z 352.08 (¹H, ¹⁴N, ¹⁹F isotopes).

- CF₃ Group : Isotopic contribution from ¹⁹F (natural abundance 100%) .

Properties

IUPAC Name |

5-(azepan-1-ylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O3S/c15-14(16,17)10-22-13-6-5-11(9-12(13)18)23(20,21)19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATLPTXFDUAEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

Formation of Azepane-1-sulfonyl Chloride: This can be achieved by reacting azepane with chlorosulfonic acid under controlled conditions.

Nucleophilic Substitution: The azepane-1-sulfonyl chloride is then reacted with 2-(2,2,2-trifluoroethoxy)aniline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.

Reduction: Reduction reactions could target the sulfonyl group or the trifluoroethoxy group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a probe for studying biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and synthetic aspects of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline with similar compounds:

Key Observations :

- The trifluoroethoxy group is more electron-withdrawing than methoxy or ethoxy groups, which may enhance interactions with hydrophobic protein pockets or improve metabolic stability .

- Synthetic Challenges :

- The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline involves nitration, alkylation, and reduction steps, achieving a moderate 59% yield . In contrast, Suzuki coupling reactions for related anilines (e.g., in ) achieve >95% yields, suggesting that modern cross-coupling methods could optimize the target compound’s synthesis.

Pharmacological Implications

- VEGFR2-Targeting Analogs : The ethylsulfonyl-methoxyaniline derivative () serves as a VEGFR2 pharmacophore, implying that the target compound’s sulfonyl group may similarly engage in hydrogen bonding with kinase domains .

- Trifluoroethoxy-Containing Drugs : Lansoprazole derivatives () leverage the trifluoroethoxy group for acid stability and receptor affinity, suggesting that the target compound’s trifluoroethoxy substituent may confer comparable advantages in drug design .

Solubility and Bioavailability

- The trifluoroethoxy group may reduce aqueous solubility compared to methoxy analogs but improve membrane permeability due to its lipophilic character .

Biological Activity

5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline, identified by its CAS number 568551-66-6, is a compound with significant potential in biological applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H19F3N2O3S

- Molecular Weight : 352.37 g/mol

- Purity : Typically available at 97% purity

The compound features a sulfonamide group linked to an azepane ring and a trifluoroethoxy substituent, which may contribute to its unique biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of sulfonyl-anilines have shown activity against various fungal strains, including Candida albicans and Candida parapsilosis. The presence of electronegative atoms like fluorine enhances their antifungal activity by increasing lipophilicity and improving membrane permeability .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on several cell lines to evaluate the safety profile of this compound. Preliminary data suggests that this compound exhibits selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. For example, similar compounds showed IC50 values ranging from 148.26 μM to 187.66 μM against NIH/3T3 cell lines .

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some sulfonamide derivatives inhibit ergosterol synthesis in fungi, akin to the action of azole antifungals. This inhibition leads to disrupted cell membrane integrity and ultimately cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Active against C. albicans, MIC50 ~1.23 μg/mL | |

| Cytotoxicity | IC50 against NIH/3T3 cells ~148.26 μM | |

| Enzyme Inhibition | Inhibits ergosterol synthesis |

Case Study: Antifungal Activity Against Candida Strains

In a controlled study evaluating the antifungal efficacy of structurally related compounds, it was found that specific modifications in the molecular structure significantly enhanced antifungal potency. Compounds with higher electronegativity at the para position exhibited improved activity against resistant strains of Candida species, suggesting that similar modifications in this compound could yield favorable results .

Table 2: IC50 Values for Related Compounds

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 2d | NIH/3T3 | 148.26 |

| 2e | NIH/3T3 | 187.66 |

| Doxorubicin | NIH/3T3 | >1000 |

Q & A

Q. What are the optimal synthetic pathways for 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline, and what challenges arise during its preparation?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) involves multi-step reactions starting from sulfonyl chlorides or sulfonic acids. For example, sulfonation, nitro-group introduction, and catalytic hydrogenation are critical steps . Key challenges include:

- Protecting the aniline group : Nitration or sulfonation reactions may require protection of the amine to avoid undesired side reactions.

- Selectivity in trifluoroethoxy introduction : Direct alkylation of phenol intermediates with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) is common but may require optimization to suppress O- vs. N-alkylation .

- Byproduct formation : Harsh nitration conditions (e.g., HNO₃/H₂SO₄) can lead to dinitro derivatives, necessitating controlled reaction times and temperatures .

Table 1: Example Reaction Yields for Analogous Syntheses

| Step | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonation | Na₂SO₃, NaHCO₃, H₂O/THF | 99% | |

| Trifluoroethoxy Introduction | K₂CO₃, DMF, 2,2,2-trifluoroethyl iodide | 85–90%* | |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | 90% | |

| *Estimated based on analogous procedures. |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve the azepane-sulfonyl group’s conformational flexibility and trifluoroethoxy substituent’s electronic effects. For example, the CF₃ group in 2-(2,2,2-trifluoroethoxy)aniline derivatives splits aromatic proton signals due to strong electron-withdrawing effects .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended for purity assessment, especially to detect nitro or sulfonic acid intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation from sulfonamide or aniline derivatives .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., trifluoroethyl iodide).

- Waste Disposal : Segregate halogenated and amine-containing waste. Collaborate with certified waste management services for incineration or neutralization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-deficient nature may drive interactions with protein residues in enzyme inhibition studies .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., kinases) by docking the compound into active sites using software like AutoDock Vina. Parameterize the trifluoroethoxy group’s torsional energy barriers for accuracy .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework : Compare studies using standardized assays (e.g., IC₅₀ values in kinase inhibition). Account for variables like solvent (DMSO vs. aqueous buffers) or cell line variability .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., azepane ring size, trifluoroethoxy position) to isolate contributions to activity .

Table 2: Example SAR Data for Analogous Compounds

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

Methodological Answer:

- Environmental Fate Studies : Use OECD 301B guidelines to measure biodegradability in aqueous systems. Monitor sulfonamide cleavage products via LC-MS .

- Ecotoxicology Assays : Evaluate acute toxicity in Daphnia magna or algae models. The trifluoroethoxy group’s persistence may require advanced oxidation processes (AOPs) for remediation .

Q. How can theoretical frameworks guide the design of derivatives with improved pharmacological properties?

Methodological Answer:

- Free-Wilson Analysis : Deconstruct the molecule into substituent contributions (e.g., azepane for solubility, trifluoroethoxy for lipophilicity) to prioritize synthetic targets .

- Pharmacokinetic Modeling : Predict logP and plasma protein binding using software like Schrödinger’s QikProp. For instance, azepane’s ring size inversely correlates with metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.